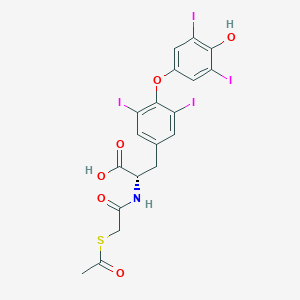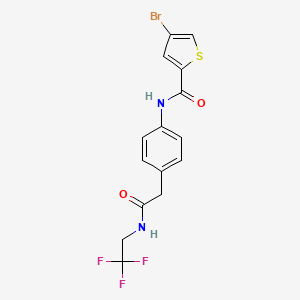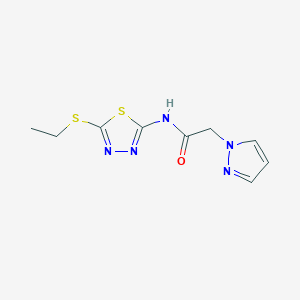![molecular formula C20H16F2N4O3S B2755961 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946290-82-0](/img/structure/B2755961.png)
2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphatidylinositol 3-Kinase Inhibition for Treatment of Cough and Idiopathic Pulmonary Fibrosis The chemical compound has been identified as closely related to broad spectrum phosphatidylinositol 3-kinase inhibitors, which have shown potential in treating idiopathic pulmonary fibrosis and cough. This is supported by in vitro data and the initiation of a dose-finding Phase I study for idiopathic pulmonary fibrosis treatment, highlighting its research significance in respiratory conditions (Norman, 2014).
Photosensitizer in Photodynamic Therapy Research into benzenesulfonamide derivatives has unveiled their potential as photosensitizers for photodynamic therapy (PDT) applications, particularly in treating cancer. A zinc phthalocyanine variant, characterized for its high singlet oxygen quantum yield and substituted with benzenesulfonamide derivative groups, exhibits promising photophysical and photochemical properties for Type II PDT mechanisms, indicating a strong potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxic and Anti-Tumor Activity New derivatives of benzenesulfonamide have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This research provides a basis for developing new cancer therapies by exploiting the cytotoxic properties of these compounds (Gul et al., 2016).
Antiviral Drug Discovery Benzenesulfonamide compounds have been reviewed for their role in antiviral drug discovery, highlighting the diverse applications of benzenesulfonamide derivatives in treating viral infections. This underscores the compound's relevance in ongoing research to identify new treatments for various viral diseases, including strategies for managing hemorrhagic fever virus infections and potential use in prophylactic measures against HIV (De Clercq, 2009).
Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has indicated their efficacy as cyclooxygenase (COX-2) inhibitors, offering a pathway to develop new anti-inflammatory drugs. This class of compounds shows promise in treating inflammation without causing gastrointestinal toxicity commonly associated with non-selective COX inhibitors, pointing to potential therapeutic applications in managing chronic inflammatory conditions (Pal et al., 2003).
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-12-3-4-13(17-11-26-19(23-17)7-8-20(24-26)29-2)9-16(12)25-30(27,28)18-10-14(21)5-6-15(18)22/h3-11,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWZPHPIKKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)





![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)
